molecular formula C7H7N3O3 B11823403 N-(6-nitropyridin-2-yl)acetamide

N-(6-nitropyridin-2-yl)acetamide

Cat. No.: B11823403
M. Wt: 181.15 g/mol
InChI Key: WDPSYOFLOQRVTQ-UHFFFAOYSA-N
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Description

N-(6-nitropyridin-2-yl)acetamide is a chemical compound with the molecular formula C7H7N3O3 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-nitropyridin-2-yl)acetamide typically involves the nitration of 2-acetylpyridine followed by amide formation. One common method includes the reaction of 2-acetylpyridine with nitric acid to introduce the nitro group at the 6-position. The resulting 6-nitro-2-acetylpyridine is then reacted with ammonia or an amine to form the acetamide derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale nitration and amide formation reactions, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(6-nitropyridin-2-yl)acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Scientific Research Applications

N-(6-nitropyridin-2-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(6-nitropyridin-2-yl)acetamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The nitro group can participate in redox reactions, while the pyridine ring can interact with biological targets through π-π stacking or hydrogen bonding .

Comparison with Similar Compounds

Similar Compounds

  • N-(6-chloropyridin-2-yl)acetamide
  • N-(4-methyl-3-nitropyridin-2-yl)acetamide

Uniqueness

N-(6-nitropyridin-2-yl)acetamide is unique due to the presence of both the nitro and acetamide functional groups, which confer specific chemical reactivity and biological activity. The nitro group can undergo reduction or substitution, while the acetamide group can participate in hydrogen bonding and other interactions .

Properties

Molecular Formula

C7H7N3O3

Molecular Weight

181.15 g/mol

IUPAC Name

N-(6-nitropyridin-2-yl)acetamide

InChI

InChI=1S/C7H7N3O3/c1-5(11)8-6-3-2-4-7(9-6)10(12)13/h2-4H,1H3,(H,8,9,11)

InChI Key

WDPSYOFLOQRVTQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC(=CC=C1)[N+](=O)[O-]

Origin of Product

United States

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